4-Chlorophenyl 2-(dibenzylamino)ethanesulfonate
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Overview
Description
4-Chlorophenyl 2-(dibenzylamino)ethane-1-sulfonate is a chemical compound with the molecular formula C22H22ClNO3S and a molecular weight of 415.93 g/mol . This compound is known for its unique structure, which includes a chlorophenyl group, a dibenzylamino group, and an ethanesulfonate group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chlorophenyl 2-(dibenzylamino)ethane-1-sulfonate typically involves the reaction of 4-chlorophenol with 2-(dibenzylamino)ethanesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
4-Chlorophenyl 2-(dibenzylamino)ethane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar solvents.
Major Products
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
4-Chlorophenyl 2-(dibenzylamino)ethane-1-sulfonate is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 4-chlorophenyl 2-(dibenzylamino)ethane-1-sulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorophenyl 2-(dibenzylamino)ethanol
- 4-Chlorophenyl 2-(dibenzylamino)acetate
- 4-Chlorophenyl 2-(dibenzylamino)propionate
Uniqueness
4-Chlorophenyl 2-(dibenzylamino)ethane-1-sulfonate is unique due to its sulfonate group, which imparts distinct chemical properties compared to its analogs. This group enhances the compound’s solubility and reactivity, making it suitable for specific applications in research and industry .
Properties
Molecular Formula |
C22H22ClNO3S |
---|---|
Molecular Weight |
415.9 g/mol |
IUPAC Name |
(4-chlorophenyl) 2-(dibenzylamino)ethanesulfonate |
InChI |
InChI=1S/C22H22ClNO3S/c23-21-11-13-22(14-12-21)27-28(25,26)16-15-24(17-19-7-3-1-4-8-19)18-20-9-5-2-6-10-20/h1-14H,15-18H2 |
InChI Key |
LEEKGAQFJIDIGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCS(=O)(=O)OC2=CC=C(C=C2)Cl)CC3=CC=CC=C3 |
Origin of Product |
United States |
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